
4-(Hydroxyamino)benzoic acid
Overview
Description
4-(Hydroxyamino)benzoic acid is an organic compound with the molecular formula C7H7NO3 It is a derivative of benzoic acid, where the amino group is substituted with a hydroxyamino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyamino)benzoic acid can be achieved through several methods. One common approach involves the nitration of benzoic acid to form 4-nitrobenzoic acid, followed by reduction to 4-aminobenzoic acid. The final step involves the hydroxylation of the amino group to form this compound. The reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxyamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form 4-aminobenzoic acid.
Substitution: The hydroxyamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-aminobenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-(Hydroxyamino)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Hydroxyamino)benzoic acid involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also participate in redox reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Similar structure but with an amino group instead of a hydroxyamino group.
4-Hydroxybenzoic acid: Contains a hydroxyl group instead of a hydroxyamino group.
2-Hydroxyamino benzoic acid: The hydroxyamino group is at the ortho position instead of the para position.
Uniqueness
4-(Hydroxyamino)benzoic acid is unique due to the presence of both hydroxyl and amino functionalities in the para position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
4-(hydroxyamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-7(10)5-1-3-6(8-11)4-2-5/h1-4,8,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJKJLVJUJMAOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157610 | |
Record name | Benzoic acid, 4-(hydroxyamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13252-71-6 | |
Record name | Benzoic acid, 4-(hydroxyamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013252716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13252-71-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-(hydroxyamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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